molecular formula C7H8ClN3O2S B3434553 Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate CAS No. 96259-28-8

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate

Cat. No.: B3434553
CAS No.: 96259-28-8
M. Wt: 233.68 g/mol
InChI Key: IDPWPXUCACWUGB-UHFFFAOYSA-N
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Description

Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Methylthio Substitution: The methylthio group is introduced via nucleophilic substitution using methylthiol or its derivatives.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid derivative with ethanol in the presence of a catalyst like sulfuric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization, distillation, and chromatography to achieve high purity.

    Quality Control: Rigorous testing to meet industry standards.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the ester group to an alcohol.

    Substitution: The chlorine atom can be substituted by nucleophiles like amines or thiols, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.

    Substitution: Amines, thiols, under reflux conditions with appropriate solvents.

Major Products:

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Amines and Thioethers: From substitution reactions.

Chemistry:

    Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions.

Biology:

    Antimicrobial Agents: Potential use in developing antimicrobial compounds due to its triazine core.

    Enzyme Inhibition: Studied for its ability to inhibit certain enzymes.

Medicine:

    Drug Development: Explored for its potential in drug development, particularly in designing inhibitors for specific biological targets.

Industry:

    Agriculture: Used in the synthesis of herbicides and pesticides.

    Materials Science: Incorporated into polymers and resins for enhanced properties.

Mechanism of Action

The mechanism of action of Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate involves:

    Molecular Targets: Binding to specific enzymes or receptors, inhibiting their activity.

    Pathways: Disruption of metabolic pathways in microorganisms or pests, leading to their death or inhibition.

Comparison with Similar Compounds

    Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate: Unique due to its specific substitution pattern.

    6-Chloro-1,2,4-triazine Derivatives: Similar core structure but different substituents, leading to varied properties and applications.

    Methylthio-Substituted Triazines: Similar in having the methylthio group, but differing in other substituents.

Uniqueness:

    Specific Substitution Pattern: The combination of chlorine, methylthio, and ester groups provides unique reactivity and application potential.

    Versatility: Its ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.

Properties

IUPAC Name

ethyl 6-chloro-3-methylsulfanyl-1,2,4-triazine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O2S/c1-3-13-6(12)4-5(8)10-11-7(9-4)14-2/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPWPXUCACWUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=NC(=N1)SC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401192115
Record name Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96259-28-8
Record name Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96259-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-chloro-3-(methylthio)-1,2,4-triazine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401192115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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